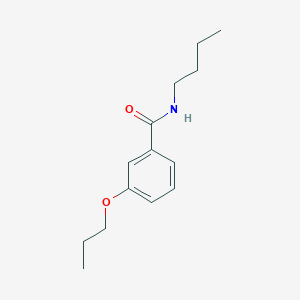![molecular formula C15H21NO4 B268310 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268310.png)
4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid, also known as MPPA, is a chemical compound that belongs to the class of N-aryl-4-oxobutanoic acids. MPPA has attracted the attention of researchers due to its potential applications in various fields such as pharmacology, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been extensively studied for its potential applications in various fields. In pharmacology, 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In medicinal chemistry, 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In biochemistry, 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been used as a tool to study the mechanism of action of enzymes involved in the biosynthesis of natural products.
Mécanisme D'action
The mechanism of action of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid is not fully understood. However, it has been proposed that 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid may act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of tumor cells in vitro. However, the exact biochemical and physiological effects of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is its ease of synthesis. 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid can be synthesized in relatively large quantities with moderate yields. However, one of the limitations of using 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid. One direction is to further investigate its anti-inflammatory and analgesic properties and its potential use as a therapeutic agent. Another direction is to explore its potential as a starting material for the synthesis of novel compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid can be achieved by a multi-step process involving the reaction of 3-(3-methylbutoxy)aniline with diethyl oxalate, followed by hydrolysis and decarboxylation. The yield of 4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid obtained through this method is around 60%.
Propriétés
Nom du produit |
4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
4-[3-(3-methylbutoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-11(2)8-9-20-13-5-3-4-12(10-13)16-14(17)6-7-15(18)19/h3-5,10-11H,6-9H2,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
BPZLZIWHABXASX-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
SMILES canonique |
CC(C)CCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)

![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)

![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)